molecular formula C15H11Cl2N3O4S B3680904 5-chloro-N-[(2-chloro-5-nitrophenyl)carbamothioyl]-2-methoxybenzamide

5-chloro-N-[(2-chloro-5-nitrophenyl)carbamothioyl]-2-methoxybenzamide

Cat. No.: B3680904
M. Wt: 400.2 g/mol
InChI Key: GARZGUQAFDMVQK-UHFFFAOYSA-N
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Description

5-chloro-N-[(2-chloro-5-nitrophenyl)carbamothioyl]-2-methoxybenzamide is a complex organic compound with potential applications in various fields such as chemistry, biology, and medicine. This compound is characterized by its unique molecular structure, which includes chloro, nitro, carbamothioyl, and methoxy functional groups.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-chloro-N-[(2-chloro-5-nitrophenyl)carbamothioyl]-2-methoxybenzamide typically involves multiple steps. One common method starts with the nitration of 2-chloroaniline to produce 2-chloro-5-nitroaniline. This intermediate is then reacted with 5-chloro-2-methoxybenzoic acid in the presence of a coupling agent such as dicyclohexylcarbodiimide (DCC) to form the desired product.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of automated reactors and continuous flow systems can enhance the efficiency and yield of the production process. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain high-purity products.

Chemical Reactions Analysis

Types of Reactions

5-chloro-N-[(2-chloro-5-nitrophenyl)carbamothioyl]-2-methoxybenzamide can undergo various chemical reactions, including:

    Oxidation: The nitro group can be reduced to an amino group using reducing agents like hydrogen gas in the presence of a palladium catalyst.

    Reduction: The compound can be oxidized to form corresponding sulfoxides or sulfones.

    Substitution: The chloro groups can be substituted with other nucleophiles such as amines or thiols.

Common Reagents and Conditions

    Oxidation: Hydrogen gas, palladium catalyst.

    Reduction: Oxidizing agents like potassium permanganate or hydrogen peroxide.

    Substitution: Nucleophiles such as amines or thiols, often in the presence of a base like sodium hydroxide.

Major Products

    Reduction: Amino derivatives.

    Oxidation: Sulfoxides or sulfones.

    Substitution: Various substituted derivatives depending on the nucleophile used.

Scientific Research Applications

5-chloro-N-[(2-chloro-5-nitrophenyl)carbamothioyl]-2-methoxybenzamide has several scientific research applications:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential as an enzyme inhibitor or as a ligand in biochemical assays.

    Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and antimicrobial activities.

    Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of 5-chloro-N-[(2-chloro-5-nitrophenyl)carbamothioyl]-2-methoxybenzamide involves its interaction with specific molecular targets. The compound may inhibit certain enzymes by binding to their active sites, thereby blocking their activity. Additionally, it can interact with cellular pathways involved in inflammation and microbial growth, leading to its potential therapeutic effects.

Comparison with Similar Compounds

Similar Compounds

  • 5-chloro-2-nitrobenzoic acid
  • 2-chloro-5-nitrobenzaldehyde
  • 5-chloro-N-(2-chloro-5-nitrophenyl)-2-methoxybenzamide

Uniqueness

5-chloro-N-[(2-chloro-5-nitrophenyl)carbamothioyl]-2-methoxybenzamide is unique due to its combination of functional groups, which confer specific chemical reactivity and biological activity. Compared to similar compounds, it may exhibit enhanced potency or selectivity in its applications.

Properties

IUPAC Name

5-chloro-N-[(2-chloro-5-nitrophenyl)carbamothioyl]-2-methoxybenzamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H11Cl2N3O4S/c1-24-13-5-2-8(16)6-10(13)14(21)19-15(25)18-12-7-9(20(22)23)3-4-11(12)17/h2-7H,1H3,(H2,18,19,21,25)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GARZGUQAFDMVQK-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=C(C=C(C=C1)Cl)C(=O)NC(=S)NC2=C(C=CC(=C2)[N+](=O)[O-])Cl
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H11Cl2N3O4S
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

400.2 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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